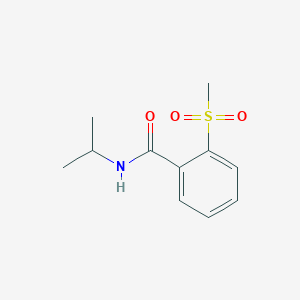![molecular formula C11H16ClNOS B7500055 N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide works by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. BTK is involved in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. This compound specifically targets BTK and has been shown to inhibit its activity in preclinical models of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the activity of other cancer treatments. In addition, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its specificity for BTK, which allows for targeted inhibition of cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a cancer treatment. One direction is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another direction is the development of this compound for the treatment of specific types of cancer, such as lymphoma and leukemia. In addition, there is potential for the development of this compound as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The process begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to form the amide intermediate. The amide intermediate is then treated with a reagent to form the final product, this compound.
Applications De Recherche Scientifique
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. In addition, this compound has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMXWJEFXADIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







